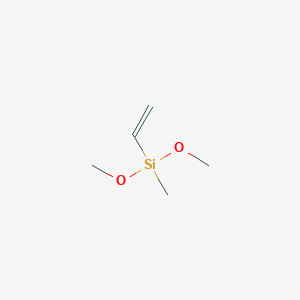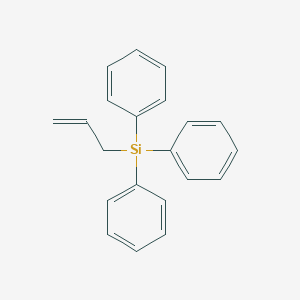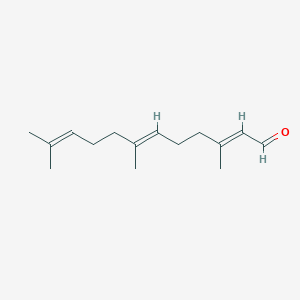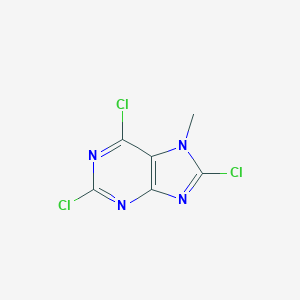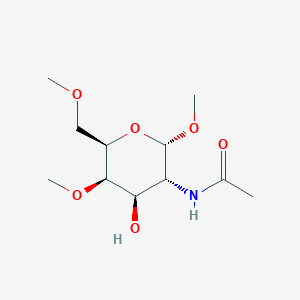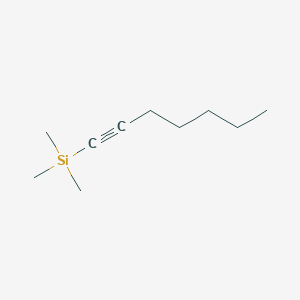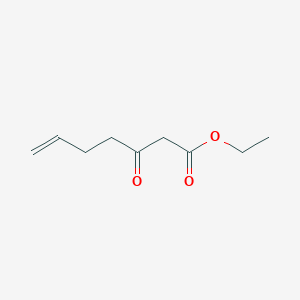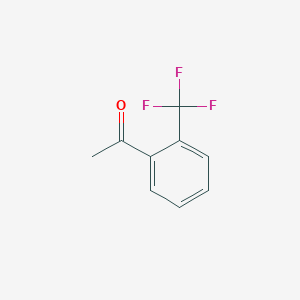
2'-(Trifluoromethyl)acetophenone
Overview
Description
2’-(Trifluoromethyl)acetophenone is an organic compound with the molecular formula C₉H₇F₃O. It is a derivative of acetophenone, where a trifluoromethyl group is attached to the ortho position of the phenyl ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s known that the compound can cause irritation to the skin and eyes, and can affect the respiratory system .
Mode of Action
It has been used to investigate the use of in situ generated cucf3 for the direct substitution of chlorine by cf3 in various aromatic substrates . This suggests that the compound may interact with its targets through a mechanism involving the substitution of halogens.
Action Environment
The action, efficacy, and stability of 2’-(Trifluoromethyl)acetophenone can be influenced by environmental factors. For instance, it’s recommended that the compound be used only outdoors or in a well-ventilated area . This suggests that the compound’s action may be influenced by the presence or absence of certain environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2’-(Trifluoromethyl)acetophenone involves the reaction of trifluoromethylbenzene with an acetylation agent under the action of n-butyllithium in an organic solvent. The reaction is typically carried out at temperatures ranging from -70°C to 0°C for 1-48 hours . Another method involves the reaction of aryl triflates with a mixture of tetramethyltin, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C .
Industrial Production Methods: Industrial production of 2’-(Trifluoromethyl)acetophenone often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process typically involves the use of recyclable catalysts to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2’-(Trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in the presence of suitable solvents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2’-(Trifluoromethyl)acetophenone has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but with the trifluoromethyl group attached to the carbonyl carbon.
4’-(Trifluoromethyl)acetophenone: The trifluoromethyl group is attached to the para position of the phenyl ring.
3’-(Trifluoromethyl)acetophenone: The trifluoromethyl group is attached to the meta position of the phenyl ring.
Uniqueness: 2’-(Trifluoromethyl)acetophenone is unique due to the ortho position of the trifluoromethyl group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its isomers .
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDUUODXZQITBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169757 | |
| Record name | 2'-(Trifluoromethyl)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17408-14-9 | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17408-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-(Trifluoromethyl)acetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017408149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-(Trifluoromethyl)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-(trifluoromethyl)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2′-(Trifluoromethyl)acetophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHM36M4K7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2'-(trifluoromethyl)acetophenone be used in asymmetric synthesis?
A1: Yes, this compound has been successfully employed as a substrate in ruthenium-catalyzed asymmetric transfer hydrogenation reactions. [] Researchers achieved excellent enantioselectivity (up to 90% ee) in the reduction of this compound to its corresponding chiral alcohol using a ruthenium catalyst system and 9-amino(9-deoxy) epiquinidine as a chiral ligand. [] This highlights the potential of this compound in developing enantioselective synthetic methodologies.
Q2: How does this compound interact with iridium complexes?
A2: this compound can undergo both meta- and para-C-H activation reactions when reacting with specific iridium complexes. [] For example, when reacted with the iridium complex [TpMe2Ir(C6H5)2N2] at 80°C, it leads to the formation of dimeric and trimeric iridium architectures. [] The reaction pathway involves an initial C-H activation step, followed by coordination of the carbonyl group to the iridium center. [] These findings contribute to understanding C-H activation processes mediated by transition metal complexes.
Q3: Are there any catalytic applications of the iridium complexes formed with this compound?
A3: Yes, the dimeric and trimeric iridium complexes formed by the reaction of this compound with [TpMe2Ir(C6H5)2N2] demonstrate catalytic activity. [] These complexes act as efficient catalysts for the transfer hydrogenation of both ketones and aldehydes using isopropanol as the hydrogen source. [] This finding underscores the potential of using transition metal complexes incorporating this compound in developing novel catalytic systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


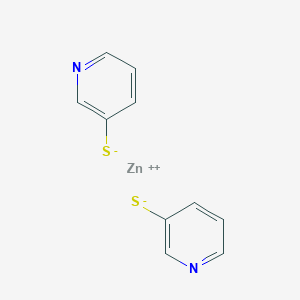
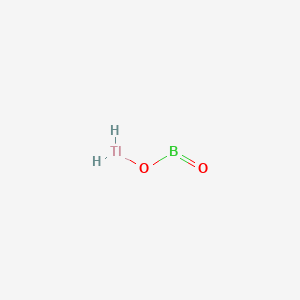
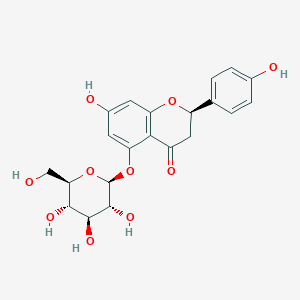
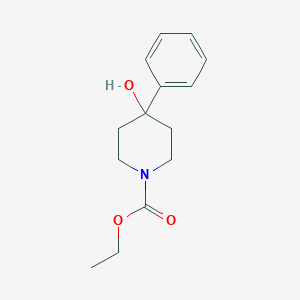
![Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate](/img/structure/B103022.png)
